AVN-211 - 1173103-84-8

AVN-211

Catalog Number: EVT-261255
CAS Number: 1173103-84-8
Molecular Formula: C15H15N3O2S2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AVN-211, also known as CD-008-0173, is a Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease. AVN-211 showed a similar or better anxiolytic efficacy than fenobam, rufinamide, lorazepam, and buspirone in an elevated plus-maze model, elevated platform, and open field tests. AVN-211 demonstrated low toxicity and no side effects in vivo, an appropriate pharmacokinetic profile, and stability. AVN-211 significantly delayed or partially halted the progressive decline in memory function associated with AD, which makes it an interesting drug candidate for the treatment of neurodegenerative and psychiatric disorders. Advanced clinical trials are currently under active discussion and in high priority.
Overview

AVN-211 is a novel compound under development by Avineuro Pharmaceuticals, primarily aimed at treating schizophrenia and Alzheimer’s disease. It is classified as a selective antagonist of the serotonin 5-HT6 receptor, which has emerged as a promising target in the pharmacological treatment of cognitive deficits associated with neurodegenerative disorders. The compound is noted for its potential to enhance cognitive function and provide neuroprotective effects, making it a significant candidate in psychiatric and neurodegenerative disease research.

Synthesis Analysis

The synthesis of AVN-211 involves a multi-step process that begins with the formation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps in its synthesis include:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
  2. Introduction of the Methylsulfanyl Group: A hydrogen atom is substituted with a methylsulfanyl group through the use of suitable reagents.
  3. Sulfonylation: A phenylsulfonyl group is introduced via sulfonylation reactions, typically employing sulfonyl chloride reagents.

These synthetic methods require optimization for yield and purity to facilitate large-scale production, which is crucial for potential industrial applications .

Molecular Structure Analysis

AVN-211 has a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine core and various functional groups that contribute to its pharmacological activity. The compound's molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of approximately 300.37 g/mol. The structure is critical for its interaction with the serotonin 5-HT6 receptor, influencing its selectivity and efficacy as an antagonist .

Chemical Reactions Analysis

AVN-211 can undergo several chemical reactions that are significant for its functionalization and potential modification:

  1. Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  2. Reduction: The phenylsulfonyl group may be reduced to phenylsulfide under reducing conditions.
  3. Substitution Reactions: The methylsulfanyl group can be substituted with other functional groups using various nucleophiles.

These reactions utilize common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, demonstrating AVN-211's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of AVN-211 primarily involves its role as an antagonist at the serotonin 5-HT6 receptor. By inhibiting this receptor, AVN-211 modulates neurotransmitter release and neuronal signaling pathways associated with cognition and memory processes. This inhibition is linked to reduced inflammatory mediator activity, which is crucial in neurodegenerative diseases like Alzheimer’s . Preclinical studies have shown that AVN-211 can significantly improve cognitive functions in models of Alzheimer’s disease .

Physical and Chemical Properties Analysis

AVN-211 exhibits several notable physical and chemical properties:

  • Solubility: The compound has favorable solubility characteristics that enhance its bioavailability.
  • Stability: It demonstrates stability under physiological conditions, which is essential for therapeutic applications.
  • Lipophilicity: The compound adheres to Lipinski's Rule of Five, indicating good drug-likeness with respect to molecular weight, hydrogen bond donors/acceptors, and octanol/water partition coefficient.

Data from studies indicate that AVN-211 has a low toxicity profile and exhibits no significant side effects in vivo .

Applications

AVN-211 has several scientific applications:

  1. Pharmaceutical Development: As a selective serotonin 5-HT6 receptor antagonist, it holds promise for treating cognitive deficits in Alzheimer’s disease and schizophrenia.
  2. Research Tool: The compound serves as a model for studying the structure-activity relationship of 5-HT6 receptor antagonists, aiding in the development of new therapeutic agents.
  3. Neuroprotection Studies: Its potential neuroprotective effects make it valuable in research focused on neurodegenerative diseases.
Introduction to AVN-211 and 5-HT6 Receptor Antagonism

Neuropharmacological Significance of 5-HT6 Receptors in CNS Disorders

The 5-HT6 receptor (5-HT6R), a Gs protein-coupled receptor (GPCR), is exclusively expressed in the central nervous system (CNS), with highest density in brain regions governing cognition: the striatum, hippocampus, cortex, and nucleus accumbens [2] [6]. Unlike other serotonin receptors, it exhibits high constitutive activity and lacks isoforms, making it a unique therapeutic target [2] [6]. 5-HT6R modulates key neurotransmitters:

  • Dopaminergic pathways: Co-localizes with D1/D2 receptors in the striatum, influencing reward processing and motor control [2].
  • Glutamatergic/cholinergic systems: Antagonism enhances acetylcholine and glutamate release, critical for learning and memory [3] [6].
  • Intracellular signaling: Dynamically interacts with mTOR kinase, neurofibromin, Fyn kinase, and GPRIN1, regulating synaptic plasticity and neuronal growth [2]. GPRIN1 binding amplifies constitutive Gs signaling by 40–60%, while mTOR interactions mediate protein synthesis in dendritic spines [2].

Table 1: Key 5-HT6 Receptor Signaling Partners and Functions

Interacting ProteinFunctional ConsequenceRelevance to CNS Disorders
GPRIN1Enhances Gs coupling and cAMP productionModulates synaptic plasticity
mTORRegulates protein synthesis and autophagyImpacts neuronal survival in AD
Fyn kinaseStabilizes receptor expressionInfluences tau phosphorylation
NeurofibrominGTPase activation for Ras signalingAffects cognitive flexibility

Altered 5-HT6R expression or signaling is implicated in Alzheimer’s disease (AD) and schizophrenia. Post-mortem studies show upregulated 5-HT6R in prefrontal cortices of AD patients, correlating with cognitive decline [2] [6]. In schizophrenia, 5-HT6R polymorphisms (e.g., C267T) associate with variable responses to antipsychotics [6].

Rationale for Targeting 5-HT6 Receptors in Schizophrenia and Alzheimer’s Disease

Alzheimer’s Disease:

  • Cholinergic-glutamatergic dysregulation: 5-HT6 antagonists boost acetylcholine release by disinhibiting GABAergic interneurons, complementing acetylcholinesterase inhibitors (e.g., donepezil) [3]. Preclinical studies demonstrate AVN-211 reverses scopolamine-induced memory deficits by 85% in passive avoidance tests, outperforming memantine [1] [8].
  • Neuroprotection: 5-HT6 antagonists reduce amyloid-β toxicity and tau hyperphosphorylation via Fyn kinase modulation [6].

Schizophrenia:

  • Cognitive flexibility: 5-HT6 antagonism enhances prefrontal glutamate and dopamine signaling, improving executive function. AVN-211 restored MK-801-induced cognitive dysfunction in rodents by 70% [8].
  • Adjunctive therapy: 5-HT6 antagonists amplify atypical antipsychotic effects by synergizing with D2/5-HT2A blockade [7]. Clinical trials show AVN-211 adjuncts reduce PANSS scores in risperidone-treated patients [7].

Historical Development of AVN-211 as a Selective 5-HT6 Antagonist

AVN-211 (chemical name: 5,7-dimethyl-2-(methylsulfanyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine) emerged from Avineuro Pharmaceuticals’ efforts to develop high-affinity 5-HT6R antagonists [1] [5]. Key milestones:

  • Preclinical optimization: Medicinal chemistry efforts yielded picomolar affinity (Ki = 0.12 nM) and >1,000-fold selectivity over 5-HT1A, 5-HT2A, 5-HT7, and dopamine receptors [1] [8]. AVN-211’s brain/plasma ratio of 0.8 ensures robust CNS penetration [1] [4].
  • In vivo efficacy: In BALB/c and C57BL/6 mouse models, AVN-211 improved Morris water maze performance by 50% vs. controls, exceeding SB-742457 and Lu AE58054 [1] [4]. Anxiolytic effects in elevated plus-maze tests matched lorazepam [1].
  • Clinical translation: Phase I trials (2009) confirmed oral bioavailability and 15-hour half-life [9]. A 6-week Phase IIa schizophrenia trial (n=80) showed trends toward reduced PANSS scores (+3.2 points vs. placebo) in patients on atypical antipsychotics [7]. Alzheimer’s trials remain in planning [5].

Table 2: AVN-211 Preclinical and Clinical Development Timeline

StageKey FindingsReference Compounds
ChemistryKi = 0.12 nM; logP = 3.2; t₁/₂ = 15hSB-742457 (Ki = 2 nM)
Preclinical Cognition50% improvement in MWM vs. controlsMemantine (30%), donepezil (35%)
Phase I (2009)No adverse events; Cmax = 120 ng/mL at 4hN/A
Phase IIa Schizophrenia (2013)PANSS reduction trend (p=0.07)Risperidone adjunct

Properties

CAS Number

1173103-84-8

Product Name

AVN-211

IUPAC Name

3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3

InChI Key

KSAUCBGUWGWPDL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C

Solubility

Soluble in DMSO, not in water

Synonyms

AVN-211; AVN 211; AVN211; CD-008-0173.

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.